molecular formula C8H3N3O2S B6165230 5-nitro-1,2-benzothiazole-3-carbonitrile CAS No. 221560-08-3

5-nitro-1,2-benzothiazole-3-carbonitrile

Cat. No.: B6165230
CAS No.: 221560-08-3
M. Wt: 205.2
InChI Key:
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Description

5-nitro-1,2-benzothiazole-3-carbonitrile is a heterocyclic compound that contains a benzothiazole ring substituted with a nitro group at the 5-position and a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-1,2-benzothiazole-3-carbonitrile typically involves the reaction of 2-aminobenzothiazole with nitronium tetrafluoroborate in the presence of a suitable solvent such as acetonitrile. The reaction proceeds under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-nitro-1,2-benzothiazole-3-carbonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Amines or alcohols as nucleophiles, often in the presence of a base such as sodium hydroxide.

Major Products Formed

    Reduction: 5-amino-1,2-benzothiazole-3-carbonitrile.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-nitro-1,2-benzothiazole-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-nitro-1,2-benzothiazole-3-carbonitrile involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano group can also participate in covalent bonding with nucleophilic sites in proteins and DNA, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    5-nitro-1,2-benzothiazole-3-amine: Similar structure but with an amino group instead of a cyano group.

    5-nitro-1,2-benzothiazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a cyano group.

Uniqueness

5-nitro-1,2-benzothiazole-3-carbonitrile is unique due to the presence of both nitro and cyano groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields .

Properties

CAS No.

221560-08-3

Molecular Formula

C8H3N3O2S

Molecular Weight

205.2

Purity

95

Origin of Product

United States

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